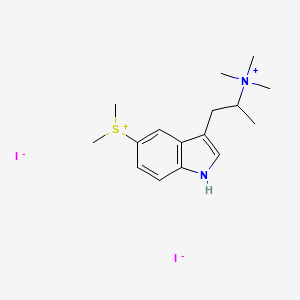

![molecular formula C8H10ClNOS2 B13764082 Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German] CAS No. 73987-24-3](/img/structure/B13764082.png)

Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridoxin-4,5-dimethylenedisulfid hydrochlorid, also known as Pyridoxine hydrochloride, is a form of vitamin B6. It is a water-soluble vitamin that is naturally present in many foods and is used as a dietary supplement. Pyridoxine hydrochloride is essential for the metabolism of proteins, fats, and carbohydrates and plays a crucial role in the production of neurotransmitters and red blood cells .

准备方法

Synthetic Routes and Reaction Conditions: The industrial synthesis of Pyridoxine hydrochloride typically involves the condensation of cyanoacetamide with 8-dicarbonyl compounds. This method, developed in the mid-20th century, has been refined over the years to increase yield and reduce costs. The process involves the formation of 1,3-oxazole derivatives, which are then subjected to diene condensation to form the pyridine ring structure. The final steps include catalytic hydrogenation and purification to obtain Pyridoxine hydrochloride .

Industrial Production Methods: Pyridoxine hydrochloride is produced on an industrial scale in several countries, including the USA, Switzerland, Japan, and Germany. The production process involves large-scale chemical synthesis, followed by purification and quality control to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions: Pyridoxine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and its role as a coenzyme in numerous enzymatic processes .

Common Reagents and Conditions: Common reagents used in the reactions involving Pyridoxine hydrochloride include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of Pyridoxine hydrochloride include its phosphorylated derivatives, such as Pyridoxal 5’-phosphate, which is the active coenzyme form of vitamin B6. These derivatives play a vital role in amino acid metabolism and neurotransmitter synthesis .

科学研究应用

Pyridoxine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its role in preventing and treating vitamin B6 deficiency, sideroblastic anemia, and certain types of epilepsy. It is also used in the treatment of side effects associated with isoniazid therapy for tuberculosis .

In the industrial sector, Pyridoxine hydrochloride is used in the formulation of dietary supplements and fortified foods. It is also employed in the production of pharmaceuticals and as a standard reference material in analytical chemistry .

作用机制

Pyridoxine hydrochloride exerts its effects by being converted into its active form, Pyridoxal 5’-phosphate, in the body. This active form acts as a coenzyme in various enzymatic reactions, including the metabolism of amino acids, neurotransmitters, and lipids. Pyridoxal 5’-phosphate binds to specific enzymes and facilitates the transfer of functional groups, thereby regulating numerous biochemical pathways .

相似化合物的比较

Pyridoxine hydrochloride is part of the vitamin B6 family, which includes Pyridoxal and Pyridoxamine. These compounds share similar structures and functions but differ in their specific roles and biological activities. Pyridoxal 5’-phosphate, for example, is the most active form and is involved in a broader range of enzymatic reactions compared to Pyridoxine and Pyridoxamine .

List of Similar Compounds:- Pyridoxal

- Pyridoxamine

- Pyridoxal 5’-phosphate

- Pyridoxamine 5’-phosphate

These compounds collectively contribute to the overall vitamin B6 activity in the body and are essential for maintaining various physiological functions .

属性

CAS 编号 |

73987-24-3 |

|---|---|

分子式 |

C8H10ClNOS2 |

分子量 |

235.8 g/mol |

IUPAC 名称 |

7-methyl-1,4-dihydrodithiino[4,5-c]pyridin-6-ium-8-ol;chloride |

InChI |

InChI=1S/C8H9NOS2.ClH/c1-5-8(10)7-4-12-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H |

InChI 键 |

OWQSCRAHATZPIW-UHFFFAOYSA-N |

规范 SMILES |

CC1=[NH+]C=C2CSSCC2=C1O.[Cl-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)

![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)